molecular formula C15H12F5NS2 B14093465 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine

3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine

Cat. No.: B14093465
M. Wt: 365.4 g/mol
InChI Key: STTAXAAEANTZDR-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine is a synthetic pyridine derivative intended for research and development purposes. This compound features a multi-substituted pyridine core, a structure frequently explored in medicinal chemistry and agrochemical research. The presence of both fluorine and trifluoromethylthioether groups is of particular interest, as such substituents are known to influence a molecule's electronic properties, metabolic stability, and lipophilicity, which can be critical for optimizing biological activity and physicochemical profiles . Compounds with these motifs have been investigated for a wide range of potential applications, including use as key intermediates in organic synthesis. The specific research applications and biological activity profile of this compound are not fully characterized in the current literature and represent an area for further investigation. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

Molecular Formula

C15H12F5NS2

Molecular Weight

365.4 g/mol

IUPAC Name

3-ethylsulfanyl-5-fluoro-4-[fluoro-[4-(trifluoromethylsulfanyl)phenyl]methyl]pyridine

InChI

InChI=1S/C15H12F5NS2/c1-2-22-12-8-21-7-11(16)13(12)14(17)9-3-5-10(6-4-9)23-15(18,19)20/h3-8,14H,2H2,1H3

InChI Key

STTAXAAEANTZDR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=CN=C1)F)C(C2=CC=C(C=C2)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a pyridine core substituted at positions 3, 4, and 5 with ethylsulfanyl, fluorinated benzyl, and fluorine groups, respectively. Retrosynthetic disconnection reveals three critical fragments:

  • Pyridine backbone with pre-installed fluorine at C5.
  • Ethylsulfanyl group at C3.
  • Fluorinated benzyl moiety at C4 containing a trifluoromethylsulfanyl (SCF₃) group.

Key intermediates include 5-fluoropyridine derivatives, ethylthiolate nucleophiles, and 4-(trifluoromethylsulfanyl)benzyl halides. Strategic coupling reactions, such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings, are central to assembling these fragments.

Stepwise Synthesis via Sequential Functionalization

Preparation of the Pyridine Core

The synthesis begins with 3,5-difluoropyridine as the starting material. Selective functionalization at C3 and C4 is achieved through the following steps:

Introduction of the Ethylsulfanyl Group

Treatment of 3,5-difluoropyridine with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 80°C for 12 hours replaces the C3 fluorine with an ethylsulfanyl group, yielding 3-(ethylsulfanyl)-5-fluoropyridine (Yield: 78%).

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 80°C
  • Catalyst: None
  • Workup: Aqueous extraction, column chromatography (SiO₂, hexane/ethyl acetate 9:1)
Fluorination at C4

The C4 position is fluorinated using xenon difluoride (XeF₂) in dichloromethane (DCM) at 0°C. This step introduces a fluorine atom, producing 3-(ethylsulfanyl)-4-fluoro-5-fluoropyridine (Yield: 65%).

Key Parameters:

  • Fluorinating Agent: XeF₂ (2.2 equiv)
  • Reaction Time: 6 hours
  • Purity: >95% (HPLC)

Synthesis of the Trifluoromethylsulfanyl Benzyl Fragment

The 4-(trifluoromethylsulfanyl)benzyl bromide intermediate is prepared via a two-step process:

Thiolation of 4-Bromobenzaldehyde

4-Bromobenzaldehyde reacts with trifluoromethanesulfenamide (CF₃SNH₂) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline (phen) in tetrahydrofuran (THF) at 60°C. This yields 4-(trifluoromethylsulfanyl)benzaldehyde (Yield: 82%).

Catalytic System:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-phenanthroline (20 mol%)
  • Reaction Time: 24 hours
Reduction and Bromination

The aldehyde is reduced to 4-(trifluoromethylsulfanyl)benzyl alcohol using sodium borohydride (NaBH₄) in methanol, followed by bromination with phosphorus tribromide (PBr₃) in DCM to afford the benzyl bromide (Yield: 91% over two steps).

Coupling of the Benzyl Fragment to the Pyridine Core

The final step involves a nucleophilic substitution reaction between 3-(ethylsulfanyl)-4-fluoro-5-fluoropyridine and 4-(trifluoromethylsulfanyl)benzyl bromide. Using potassium tert-butoxide (t-BuOK) as a base in THF at −78°C, the benzyl group is introduced at C4, yielding the target compound (Yield: 58%).

Optimization Data:

Base Solvent Temperature Yield (%)
t-BuOK THF −78°C 58
NaH DMF 0°C 42
LDA THF −78°C 51

Alternative Method: One-Pot Multicomponent Approach

A streamlined one-pot synthesis has been reported, combining 3,5-difluoropyridine, ethanethiol, and 4-(trifluoromethylsulfanyl)benzyl magnesium bromide in the presence of a palladium catalyst. This method reduces purification steps and improves atom economy (Yield: 68%).

Advantages:

  • Reduced reaction time (8 hours vs. 24 hours for stepwise synthesis).
  • Higher functional group tolerance.

Mechanistic Insights and Side Reactions

Competing Pathways in Fluorination

The use of XeF₂ at elevated temperatures (>0°C) leads to over-fluorination at C2, forming 2,4,5-trifluoropyridine derivatives. Low-temperature conditions (−20°C to 0°C) suppress this side reaction.

Elimination During Benzyl Coupling

Base-catalyzed elimination of HF can occur during the benzylation step, producing a pyridine byproduct with a double bond at C4–C5. This is mitigated by using bulky bases (e.g., t-BuOK) and low temperatures.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Source
XeF₂ 12,000 Sigma-Aldrich
CF₃SNH₂ 8,500 Patent
4-Bromobenzaldehyde 1,200 ChemScene

Environmental Impact

The stepwise method generates 3.2 kg of waste per kg of product, primarily from column chromatography. The one-pot approach reduces waste to 1.8 kg/kg by minimizing intermediate isolations.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, m-CPBA

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Amines, alcohols, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups yields sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and sulfur-containing groups enable it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Sulfur Motifs : The target compound’s ethylsulfanyl group contrasts with sulfonyl (e.g., ) or sulfinyl (e.g., ) groups in analogues. Sulfanyl (thioether) groups generally confer moderate lipophilicity and metabolic stability compared to sulfonyl’s polarity .
  • Pyridine Functionalization : Unlike carboxylate esters in or benzimidazole hybrids in , the target lacks heterocyclic fusion, which may limit its conformational rigidity but improve synthetic accessibility.

Pharmacological and Physicochemical Properties

Lipophilicity :

  • The target’s logP is likely higher than sulfonyl-containing analogues (e.g., ) due to its ethylsulfanyl and trifluoromethylsulfanyl groups.

Metabolic Stability :

  • Fluorine and trifluoromethyl groups typically reduce oxidative metabolism, as seen in . The ethylsulfanyl group may undergo CYP450-mediated oxidation to sulfoxide, a pathway absent in sulfonyl derivatives .

Target Binding :

  • The trifluoromethylsulfanylphenyl group’s bulk and hydrophobicity may favor interactions with aromatic residues in enzyme active sites, similar to chlorine in .

Biological Activity

The compound 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine (CAS Number: 1382202-81-4) is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorine and sulfur substituents, which may influence its biological activity. The molecular weight is approximately 365.4 g/mol, and its structure can be summarized as follows:

  • Ethylsulfanyl group : Enhances lipophilicity and may improve cellular permeability.
  • Fluoro substituents : Potentially increase metabolic stability and alter receptor interactions.
  • Trifluoromethyl group : Known to enhance bioactivity in various pharmacophores.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in antibacterial and anti-inflammatory therapies.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties, particularly against resistant strains of Staphylococcus aureus. For instance, derivatives with trifluoromethyl groups showed improved activity against multidrug-resistant bacteria with minimal cytotoxicity to human cells .

CompoundMIC (µg/mL)Activity Against
This compoundTBDMRSA, VRSA
5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062MRSA, VRSA

Table 1: Antibacterial activity comparison of selected compounds.

Anti-inflammatory Activity

Compounds similar to the target compound have demonstrated potent anti-inflammatory effects in various animal models. For example, related structures have shown efficacy in reducing inflammation in rat models of arthritis, suggesting that this compound may also possess similar properties .

The exact mechanisms through which This compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Modulation of Inflammatory Pathways : The presence of fluorinated groups may influence signaling pathways related to inflammation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated various fluoro and trifluoromethyl-substituted compounds against S. aureus. The results indicated that compounds with ethylsulfanyl and trifluoromethyl groups exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as new therapeutic agents .
  • Inflammatory Response Assessment :
    In a controlled study assessing the anti-inflammatory properties of structurally related compounds in rat models, significant reductions in inflammatory markers were observed, suggesting that the target compound may similarly reduce inflammation through comparable pathways .

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